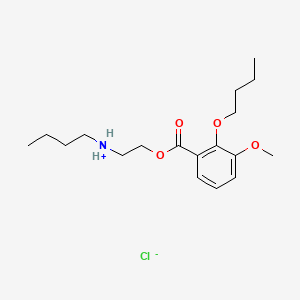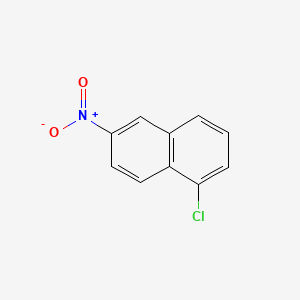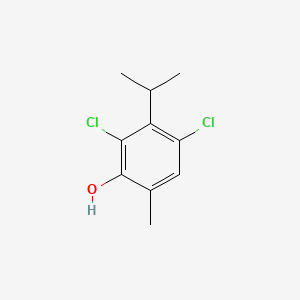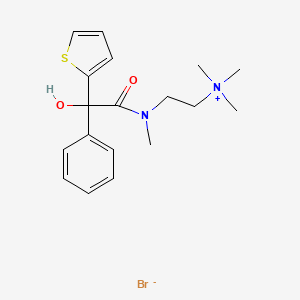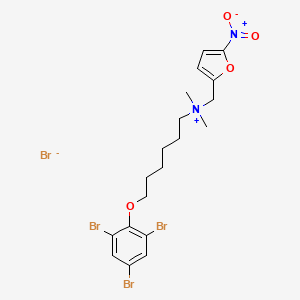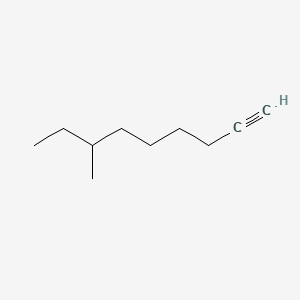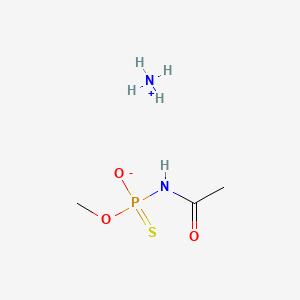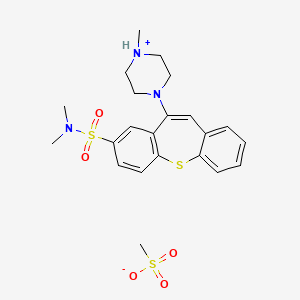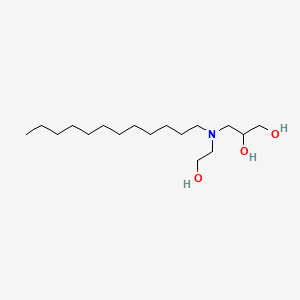![molecular formula C22H23N2+ B15345950 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium CAS No. 6291-25-4](/img/structure/B15345950.png)
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium is a complex organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. The reaction conditions often require strong acids like hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the indole ring, often involving electrophilic or nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Electrophiles like alkyl halides, nucleophiles like amines
Major Products Formed:
Oxidation products: Various oxidized derivatives of the indole ring
Reduction products: Reduced forms of the compound
Substitution products: Substituted indole derivatives
科学研究应用
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Indole derivatives are known for their biological activity, and this compound may be studied for its potential effects on biological systems.
Medicine: Research into the medicinal properties of indole derivatives includes their use as antiviral, anti-inflammatory, and anticancer agents.
Industry: The compound's unique properties make it useful in the development of new industrial chemicals and materials.
作用机制
The mechanism by which 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium is compared with other similar indole derivatives, highlighting its uniqueness:
Similar Compounds: 1,3,3-Trimethyl-2-methyleneindoline, 2-Methylene-1,3,3-trimethylindoline
Uniqueness: The presence of the ethenyl group and the specific substitution pattern on the indole ring distinguishes this compound from others in the indole family.
This compound's intricate structure and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity offer opportunities for further research and development in chemistry, biology, medicine, and industry.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
属性
CAS 编号 |
6291-25-4 |
|---|---|
分子式 |
C22H23N2+ |
分子量 |
315.4 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium |
InChI |
InChI=1S/C22H23N2/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4/h5-15H,1-4H3/q+1 |
InChI 键 |
IRXNMOBZJCAZII-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2N1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


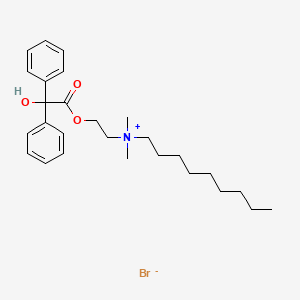
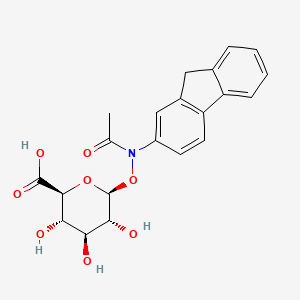
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
